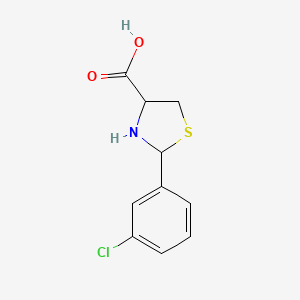
2-(3-chlorophenyl)-1,3-thiazolidine-4-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of thiazolidine carboxylic acid with a 3-chlorophenyl group attached . Thiazolidine is a heterocyclic compound that contains sulfur and nitrogen in a five-membered ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions or reactions involving organometallic reagents .Molecular Structure Analysis
The molecular structure of this compound would likely include a five-membered thiazolidine ring, a carboxylic acid group, and a 3-chlorophenyl group .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, similar compounds often exhibit properties such as specific melting points, boiling points, and solubilities .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The compound 2-(3-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid and its derivatives have been extensively studied for their synthesis and structural properties. For instance, Güiza et al. (2020) synthesized a closely related compound, (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, using a click chemistry approach. This study highlights the molecular characterization and crystal structure analysis, showcasing the structural diversity and complexity of such compounds (Güiza et al., 2020).
Antimicrobial and Antifungal Properties
Research by Ali et al. (2002) explored the antibacterial and antifungal activities of organotin(IV) carboxylates of a similar compound, 4-p-(chlorophenyl)-2-phenyl-5-thiazoleacetic acid. Their findings suggest a potential for these compounds in developing new antimicrobial agents (Ali et al., 2002).
Cancer Research and Cytotoxic Activity
A study by Singh et al. (2002) focused on synthesizing and evaluating the cytotoxic activity of a derivative of 2-(3-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid. This research contributes to understanding how structural modifications in such compounds can influence their potential use in cancer therapy (Singh et al., 2002).
Geriatric Medicine and Antioxidant Properties
The compound has also been examined for its potential value in geriatric medicine. Weber et al. (1982) reviewed the biological effects and clinical use of Thiazolidine-4-carboxylic acid, highlighting its potential as a revitalizing agent for age-related biochemical variables (Weber et al., 1982).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiophene-based analogs, have been shown to exhibit a variety of biological effects .
Mode of Action
Without specific studies on “2-(3-chlorophenyl)-1,3-thiazolidine-4-carboxylic Acid”, it’s difficult to determine its exact mode of action. Many biologically active compounds work by interacting with cellular targets, leading to changes in cellular function .
Biochemical Pathways
Thiophene derivatives have been shown to affect a variety of pathways, leading to a range of biological effects .
Result of Action
Compounds with similar structures have been shown to have a variety of effects, including anticancer, anti-inflammatory, and antimicrobial activities .
Propiedades
IUPAC Name |
2-(3-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2S/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-4,8-9,12H,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIAXCRNTOFXJPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorophenyl)-1,3-thiazolidine-4-carboxylic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-Fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]cyclopropane-1-carboxamide](/img/structure/B2689171.png)
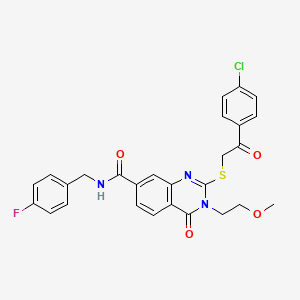
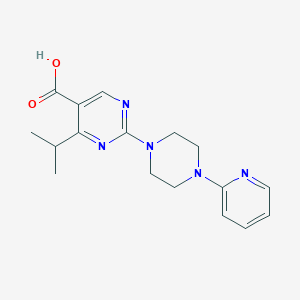
![N-(3,4-dimethoxyphenyl)-2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2689175.png)
![8-(3-chloro-2-methylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2689176.png)

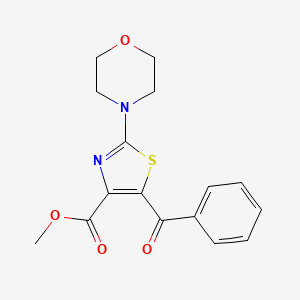

![N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]adamantane-1-carboxamide](/img/structure/B2689186.png)
![Methyl 2-{[(cyclohexylamino)carbonothioyl]amino}nicotinate](/img/structure/B2689187.png)
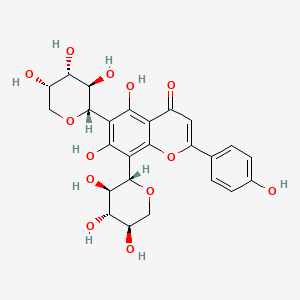
![N-[(4-chlorophenyl)methyl]-4-[(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)methyl]benzamide](/img/no-structure.png)
![5-((2-chloro-6-fluorobenzyl)thio)-1,3-dimethyl-7-neopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2689192.png)